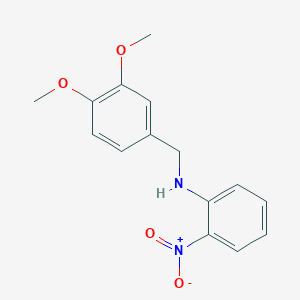
N-(3,4-Dimethoxybenzyl)-2-nitroaniline
概要
説明
N-(3,4-Dimethoxybenzyl)-2-nitroaniline is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a nitroaniline moiety
準備方法
The synthesis of N-(3,4-Dimethoxybenzyl)-2-nitroaniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
化学反応の分析
N-(3,4-Dimethoxybenzyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
科学的研究の応用
N-(3,4-Dimethoxybenzyl)-2-nitroaniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups enhance the compound’s solubility and stability, facilitating its use in various applications .
類似化合物との比較
N-(3,4-Dimethoxybenzyl)-2-nitroaniline can be compared with other similar compounds such as:
3,4-Dimethoxybenzyl alcohol: Used as a precursor in organic synthesis and as a fuel in microbial fuel cells.
3,4-Dimethoxybenzaldehyde: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
2-Nitroaniline: A key intermediate in the synthesis of dyes and pigments.
生物活性
N-(3,4-Dimethoxybenzyl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound features a benzyl group with methoxy substituents at the 3 and 4 positions and a nitroaniline moiety. Its synthesis typically involves the nucleophilic substitution of 2-nitroaniline with 3,4-dimethoxybenzyl chloride under basic conditions, often facilitated by sodium hydroxide or potassium carbonate.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects . This reduction is facilitated by enzymatic processes involving NADH or NADPH as reducing agents.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their overall biological effects .
- Interaction with Biomolecules : The methoxy groups enhance solubility and stability, allowing for better interaction with various molecular targets, including enzymes and receptors .
Anticancer Activity
Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in cancer cell lines such as HeLa cells. The most active derivatives demonstrated significant cytotoxicity, with inhibition rates ranging from 28.54% to 44.67% in cell viability assays .
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. This compound may exhibit similar effects by producing toxic intermediates upon reduction, which can bind to DNA and cause cellular damage . This mechanism is particularly relevant for treating infections caused by various microorganisms.
Anti-inflammatory Activity
Nitro compounds also play a role in modulating inflammatory responses. The presence of the nitro group in this compound may enhance its pharmacokinetic properties and contribute to anti-inflammatory effects through interactions with signaling proteins involved in inflammation .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of synthesized compounds similar to this compound, researchers utilized MTT assays to measure cell viability in HeLa cells. The results indicated that specific derivatives exhibited substantial anti-proliferative effects, suggesting that structural modifications could enhance activity against cancer cells .
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-14-8-7-11(9-15(14)21-2)10-16-12-5-3-4-6-13(12)17(18)19/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUZCONTOLKVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















